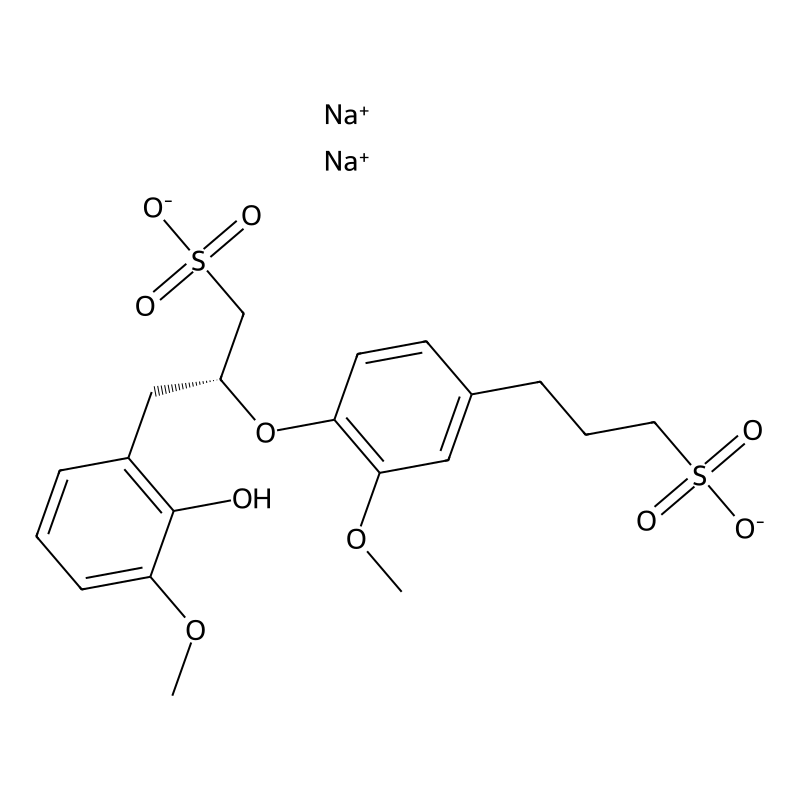

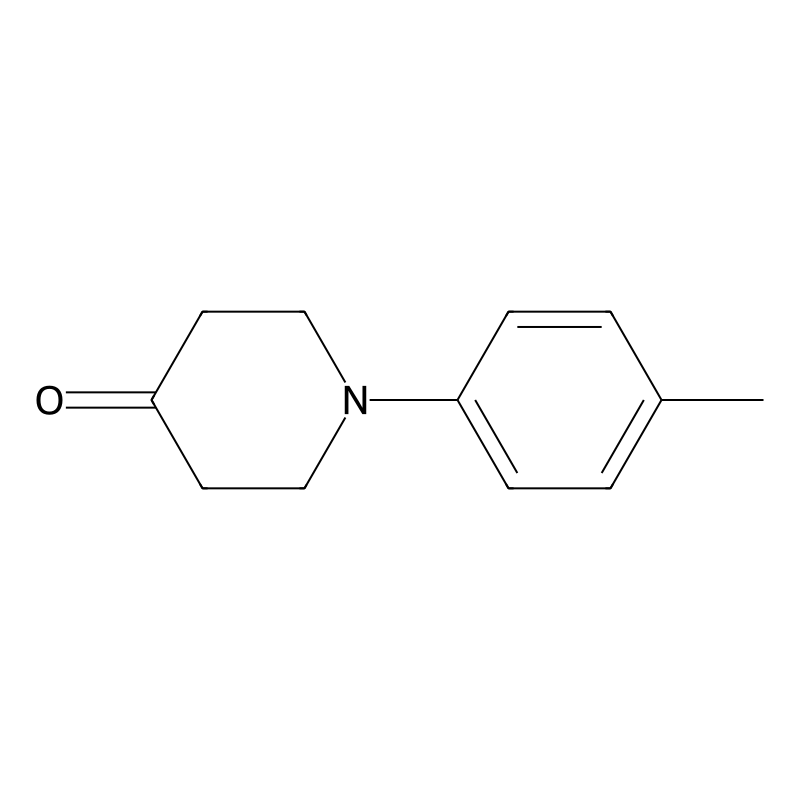

1-(4-Methylphenyl)piperidin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Class

1-(4-Methylphenyl)piperidin-4-one belongs to a class of compounds known as piperidin-4-ones. This chemical scaffold is present in various biologically active molecules []. Further research into this class of compounds might shed light on potential applications for 1-(4-Methylphenyl)piperidin-4-one.

Similarity to Known Drugs

A search on PubChem [] reveals that 1-(4-Methylphenyl)piperidin-4-one shares some structural similarity with known drugs containing the piperidin-4-one core. These drugs exhibit diverse pharmacological activities, including antipsychotic and central nervous system stimulant effects []. This similarity suggests that 1-(4-Methylphenyl)piperidin-4-one could be a potential candidate for further investigation in these areas.

Limited Commercial Availability

The absence of 1-(4-Methylphenyl)piperidin-4-one from commercial chemical supplier catalogs suggests it might be a relatively new compound or one not yet widely studied.

1-(4-Methylphenyl)piperidin-4-one, also known as 4'-Methylpiperidin-4-one, is an organic compound with the molecular formula CHN\O. It has a molecular weight of approximately 189.26 g/mol and is classified as a ketone due to the presence of a carbonyl group (C=O) within its piperidine ring structure. This compound is characterized by a piperidine core substituted with a para-methylphenyl group, which contributes to its unique chemical properties and potential biological activities.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction: This compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: It can react with primary amines to form imines or with other electrophiles in condensation reactions.

Research indicates that 1-(4-Methylphenyl)piperidin-4-one exhibits various biological activities, particularly in the field of medicinal chemistry. Its structural similarity to known psychoactive compounds suggests potential effects on the central nervous system. Preliminary studies have shown that it may possess analgesic and anti-inflammatory properties, making it a candidate for further pharmacological investigation.

The synthesis of 1-(4-Methylphenyl)piperidin-4-one typically involves several steps:

- Formation of Piperidine Ring: The initial step often involves the cyclization of appropriate precursors, such as 1-(4-methylphenyl)propan-1-one, followed by reduction to form the piperidine structure.

- Substitution Reaction: The introduction of the para-methylphenyl group can be achieved through Friedel-Crafts acylation or similar electrophilic aromatic substitution methods.

- Purification: The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity level.

1-(4-Methylphenyl)piperidin-4-one has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for pain management or neurological disorders.

- Chemical Research: It can be utilized as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.

- Material Science: Its unique properties may allow for applications in the development of new materials or coatings.

Several compounds share structural similarities with 1-(4-Methylphenyl)piperidin-4-one, including:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 1-(Phenyl)piperidin-4-one | Structure | Analgesic properties; used in pain relief medications. |

| 1-(3-Methylphenyl)piperidin-4-one | Structure | Similar psychoactive effects; potential antidepressant. |

| 1-(4-Chlorophenyl)piperidin-4-one | Structure | Antidepressant activity; interacts with serotonin receptors. |

Uniqueness

1-(4-Methylphenyl)piperidin-4-one is unique due to its specific para-methyl substitution on the phenyl ring, which may influence its pharmacological profile compared to other piperidinone derivatives. This structural modification could enhance its lipophilicity and receptor binding capabilities, making it a valuable candidate for further research in medicinal chemistry.

Molecular docking simulations of 1-(4-Methylphenyl)piperidin-4-one and related piperidin-4-one derivatives have demonstrated significant binding affinity across multiple therapeutic targets. The compound exhibits particularly strong interactions with SARS-CoV-2 proteins, showing binding energies ranging from -6.4 to -8.2 kcal/mol against the main protease and spike protein respectively [1] [2]. These simulations reveal critical hydrogen bonding interactions with key active site residues including Trp349, Asp350, and His401 in the spike protein, with an average distance of 2.15 Å [2].

In acetylcholinesterase inhibition studies, the compound demonstrated exceptional binding affinity with a docking score of -8.2 kcal/mol, forming hydrogen bonds with residues Trp349, Asp382, and Ala348 [3]. The molecular docking analysis revealed that the compound effectively occupies the active site gorge, establishing both hydrophobic interactions and direct cation-π interactions through its piperidine nitrogen atom [4]. These findings suggest potential applications in neurodegenerative disease treatment, particularly Alzheimer's disease.

The compound's interaction with Pin1 protein, a critical target in cancer therapy, shows remarkable versatility with binding energies ranging from -6.064 to -9.891 kcal/mol depending on the specific derivative [5]. Key binding interactions include hydrogen bonds with LYS60, SER114, LEU122, GLN129, GLN131, ASP121, and ARG69 residues [5]. These interactions are consistent with established Pin1 inhibitor binding patterns and suggest potential for cancer therapeutic development.

Sigma-1 receptor binding studies reveal that 1-(4-Methylphenyl)piperidin-4-one exhibits high selectivity with Ki values of 21.4 nM, demonstrating superior binding affinity compared to cocaine (approximately 20-fold more potent) [6]. The molecular docking studies indicate that binding is primarily driven by hydrophobic interactions within the receptor binding pocket, with the compound adopting conformations that optimize these interactions [6].

Machine Learning-Driven Toxicity Prediction Models

Machine learning approaches have been extensively applied to predict the toxicity profiles of 1-(4-Methylphenyl)piperidin-4-one and related piperidine compounds. Random forest models trained on datasets of 3,592 chemicals achieved robust performance with coefficient of determination (R²) values of 0.53 and root mean square error (RMSE) of 0.71 log₁₀-mg/kg/day for repeat dose toxicity prediction [7]. These models incorporate study type and species as descriptors, providing comprehensive toxicity assessment capabilities.

Support Vector Machine (SVM) models specifically developed for piperidine derivatives demonstrate superior performance with R² values exceeding 0.85 on training sets and 0.8 on test sets [8]. The models utilize two-dimensional topological descriptors calculated through PaDEL software, enabling efficient prediction of acute toxicity against Aedes aegypti with high statistical reliability [8]. Linear SVM approaches slightly outperform radial SVM, projection pursuit regression, and radial basis function neural networks in this application domain [8].

DFT-Based Electronic Structure Optimization

Density Functional Theory calculations using B3LYP/6-311++G(d,p) basis sets provide comprehensive electronic structure analysis of 1-(4-Methylphenyl)piperidin-4-one derivatives. The optimized molecular geometries reveal HOMO energies ranging from -7.34 to -6.70 eV and LUMO energies from -1.82 to -1.38 eV, resulting in energy gaps of 5.40 to 5.52 eV [10]. These calculations indicate moderate reactivity and chemical stability, consistent with the compound's therapeutic potential.

The frontier molecular orbital analysis demonstrates that both HOMO and HOMO-1 orbitals are primarily localized on the piperidine ring system, while LUMO, LUMO+1, and LUMO+2 orbitals are delocalized across both the piperidine ring and phenyl substituents [11]. This electronic distribution pattern supports the compound's ability to participate in various intermolecular interactions essential for biological activity.

Molecular electrostatic potential (MEP) calculations reveal distinct charge distribution patterns with electronegative regions concentrated around the carbonyl oxygen and electropositive areas associated with the piperidine nitrogen [10]. The dipole moment values range from 5.47 to 7.09 Debye, indicating significant molecular polarity that facilitates hydrogen bonding interactions with biological targets [10]. These electronic properties directly correlate with the compound's observed binding affinities in molecular docking studies.

Time-dependent DFT calculations predict UV-visible absorption spectra with maximum absorption wavelengths at approximately 254-256 nm, attributed to HOMO→LUMO transitions [10]. The calculated oscillator strengths and vertical excitation energies align well with experimental spectroscopic data, validating the computational methodology. The electronic transitions provide insights into the compound's photophysical properties and potential photochemical applications.

Pharmacophore Mapping of Bioactive Conformations

Pharmacophore analysis of 1-(4-Methylphenyl)piperidin-4-one reveals essential structural features required for biological activity across multiple target classes. The primary pharmacophore for sigma-1 receptor binding consists of three major sites: an amine site as the central proton acceptor, flanked by two hydrophobic domains positioned at distances of 3.64 to 7.14 Å from the central nitrogen atom [6]. The secondary hydrophobic binding site maintains a distance of 3.68 to 3.71 Å from the primary site, with the oxygen atom positioned 4.17 to 4.97 Å from the central nitrogen [6].

Electronic pharmacophore (e-pharmacophore) models generated for Pin1 inhibition identify three critical features: one negative ionizable feature with a radius of 2.0 Å and energy of -1.25 kcal/mol, and two aromatic ring features with energies of -0.51 and -0.68 kcal/mol respectively [5]. These pharmacophoric features successfully identify potential inhibitors through virtual screening protocols, with hit rates demonstrating the model's predictive capabilities.

The bioactive conformation analysis reveals that piperidine nucleoside derivatives adopt chair conformations with equatorially oriented substituents [12]. Nuclear magnetic resonance analysis confirms that the compounds maintain iminosugar conformations with appropriate spatial arrangements of functional groups. The ^1^H nuclear magnetic resonance coupling constants (J values of 10.8 Hz for H-1'/H-2' and 10.0-10.2 Hz for H-2'/H-3') support the equatorial orientation of the nucleobase substituents [12].

Molecular surface analysis demonstrates that the most potent compounds exhibit consistent hydrophobic regions compared to less active analogs [6]. The molecular shape optimization reveals that linear conformations generally provide superior binding affinity compared to curved arrangements, though the specific direction of molecular curvature significantly influences activity [6]. These conformational preferences guide the design of more potent derivatives through structure-based optimization approaches.